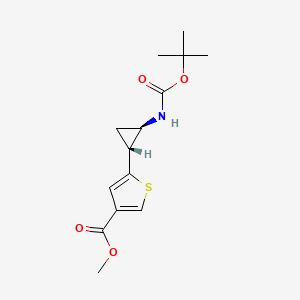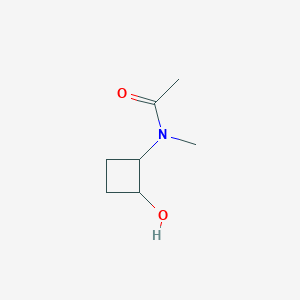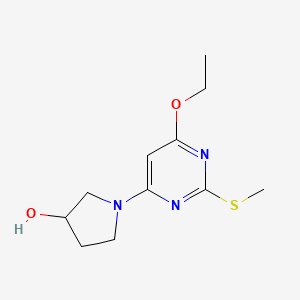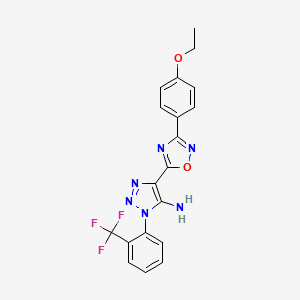![molecular formula C14H19NO4S2 B2787212 Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate CAS No. 928938-17-4](/img/structure/B2787212.png)
Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate, also known as MSPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. MSPC is a sulfonamide-based compound that exhibits a unique chemical structure, which makes it an attractive target for drug development. In
Mechanism of Action
The mechanism of action of Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and inhibits the activity of certain enzymes. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate is its unique chemical structure, which makes it an attractive target for drug development. Additionally, this compound has been shown to exhibit potent anti-cancer activity in vitro, making it a potential candidate for cancer therapy. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its efficacy in vivo. Additionally, this compound may exhibit toxicity at high doses, which could limit its use in clinical settings.
Future Directions
There are several future directions for research involving Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate. One potential direction is to further investigate the mechanism of action of this compound, which could provide insight into its potential therapeutic applications. Additionally, more studies are needed to determine the efficacy of this compound in vivo, particularly in animal models of cancer. Finally, researchers could explore the use of this compound in combination with other anti-cancer agents, which could enhance its therapeutic potential.
Synthesis Methods
The synthesis of Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate involves the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of triethylamine. The reaction yields this compound as a white solid, which can be purified using column chromatography. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Methyl 1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxylate has been used in various scientific research applications, including drug discovery and development. The unique chemical structure of this compound makes it an attractive target for drug development, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S2/c1-19-14(16)11-7-9-15(10-8-11)21(17,18)13-5-3-12(20-2)4-6-13/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNEKIYSYQIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)

![methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2787133.png)

![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2787139.png)

![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2787142.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787150.png)
